2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide
Description
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2S/c1-2-9-22-15(27)12-26-19(28)17-18(29-20(23-17)25-10-3-4-11-25)16(24-26)13-5-7-14(21)8-6-13/h5-8H,2-4,9-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCROWAYSDBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide (CAS Number: 1171404-80-0) is a synthetic derivative belonging to the thiazolopyridazinone class. This compound exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 477.6 g/mol. The structure features a thiazole ring fused with a pyridazine moiety, which is known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN5O2S |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 1171404-80-0 |
| Structure | Structure |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to thiazolopyridazines. For instance, similar derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The IC50 values for these compounds ranged from 0.04 to 0.1 μmol, indicating potent activity comparable to established anti-inflammatory drugs like celecoxib .
Case Study:
In a study involving carrageenan-induced paw edema in rats, thiazolopyridazine derivatives demonstrated effective anti-inflammatory responses with ED50 values indicating their efficacy compared to indomethacin, a standard anti-inflammatory agent .
Anticancer Activity
Thiazolopyridazine derivatives have also been investigated for their anticancer properties. The presence of the fluorophenyl group in the structure has been associated with enhanced cytotoxicity against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values below that of doxorubicin in certain assays, suggesting their potential as effective anticancer agents .
Research Findings:
- Cytotoxicity Assays: Compounds were tested against A-431 and Jurkat cell lines, showing significant cytotoxic effects with IC50 values lower than reference drugs.
- Mechanism of Action: Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their efficacy against cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazole and pyridazine rings significantly influence biological activity. For instance:
- Electron-withdrawing groups (like fluorine) on the phenyl ring enhance activity.
- Substitutions at specific positions on the pyridazine ring have been shown to increase both anti-inflammatory and anticancer activities.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide exhibit significant anticancer properties by inhibiting various protein kinases involved in cell cycle regulation. Specifically, studies have shown that thiazole-based compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cell lines such as MV4-11 and K562 .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research suggests that derivatives with similar structures can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Case Studies
- Inhibition of Cancer Cell Proliferation
- Neuroprotection in Animal Models
Q & A
Q. What are the optimal synthetic routes for 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide, and how can yield and purity be improved?
The synthesis typically involves multi-step reactions, including condensation of thiazole and pyridazine precursors with fluorophenyl and pyrrolidine moieties. Key optimization parameters include:
- Temperature control : Higher temperatures (e.g., 80–100°C) accelerate cyclization but may increase side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalyst use : Lewis acids like ZnCl₂ improve reaction efficiency in thiazole ring formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final compound ≥95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- X-ray crystallography : Resolves 3D conformation and confirms stereochemistry (e.g., pyrrolidine ring orientation) .
- ¹H/¹³C NMR : Identifies key protons (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and carbonyl groups (δ 165–175 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₁H₂₂FN₅O₂S) .
Q. How do fluorophenyl and pyrrolidinyl substituents influence the compound’s pharmacological properties?
- The 4-fluorophenyl group enhances lipophilicity and target binding via π-π stacking with aromatic residues in enzymes/receptors.
- The pyrrolidin-1-yl moiety introduces conformational rigidity, improving selectivity for hydrophobic binding pockets. These groups collectively enhance bioavailability and metabolic stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?
Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Strategies include:
- VT-NMR (Variable Temperature NMR) : Assesses conformational flexibility (e.g., pyrrolidine ring puckering).
- DFT calculations : Compares experimental and theoretical NMR chemical shifts to validate proposed conformers .
- Multi-technique validation : Cross-referencing with IR (carbonyl stretches) and UV-Vis (π→π* transitions) .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stabilization upon ligand binding.
- CRISPR/Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-deficient cell lines .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Replace the pyrrolidine group with morpholine or piperidine to probe steric/electronic effects.
- Positional scanning : Modify the fluorophenyl ring with Cl, Br, or OCH₃ at meta/para positions to assess tolerance.
- Prodrug strategies : Introduce ester or amide prodrug moieties to improve solubility and oral bioavailability .
Q. What methodologies are effective for analyzing metabolic stability in preclinical studies?
- Liver microsome assays : Incubate the compound with human/rodent microsomes and quantify remaining parent compound via LC-MS.
- CYP450 inhibition screening : Use fluorescent probes (e.g., P450-Glo™) to identify isoform-specific interactions (e.g., CYP3A4).
- Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours to predict in vivo half-life .
Data Contradiction and Validation
Q. How can conflicting biological activity data across studies be addressed?
- Dose-response reevaluation : Ensure activity is concentration-dependent and reproducible across ≥3 independent experiments.
- Assay interference checks : Rule out false positives from aggregation or redox cycling using detergent (e.g., Triton X-100) or antioxidant controls.
- Orthogonal assays : Confirm cytotoxicity (e.g., MTT vs. ATP-lite assays) and target modulation (e.g., Western blot vs. qPCR) .
Q. What strategies validate the compound’s classification as a thiazolo[4,5-d]pyridazin derivative versus oxazolidinone?
- Comparative XRD analysis : Overlay crystal structures with known oxazolidinones to identify key differences in ring geometry.
- Reactivity profiling : Test for oxazolidinone-specific reactions (e.g., ring-opening with nucleophiles), which thiazolo-pyridazin derivatives resist .
Methodological Tables
Table 1: Key Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temp | 80–100°C | ↑ Cyclization efficiency |
| Solvent | DMF/DMSO | ↑ Intermediate solubility |
| Catalyst (ZnCl₂) | 10 mol% | ↑ Thiazole ring closure |
Table 2: Biological Assay Recommendations
| Assay Type | Protocol Highlights | Relevance to Mechanism |
|---|---|---|
| CETSA | 1–2 hr incubation, 37°C; Western blot | Target engagement |
| Kinase Inhibition | ADP-Glo™ luminescence assay | Enzymatic activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
